4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline
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Overview
Description
4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline is an organic compound characterized by its yellow crystalline solid appearance It is a derivative of aniline, featuring bromine, ethoxy, isopropyl, and nitro functional groups
Preparation Methods
The synthesis of 4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline involves multiple steps, typically starting with a benzene derivative. The synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring.
Bromination: Addition of the bromine atom.
Ethoxylation: Introduction of the ethoxy group.
Isopropylation: Addition of the isopropyl group.
A common method involves a Friedel-Crafts acylation followed by a Clemmensen reduction . The nitration step must precede bromination due to the meta-directing nature of the nitro group .
Chemical Reactions Analysis
4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions.
Common reagents include nitric acid for nitration, bromine for bromination, and reducing agents like tin and hydrochloric acid for reduction . Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound finds applications in several scientific research areas:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in studying biological pathways and interactions due to its structural properties.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and ethoxy groups can influence the compound’s reactivity and binding properties. The exact pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Properties
IUPAC Name |
4-bromo-5-ethoxy-2-nitro-N-propan-2-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3/c1-4-17-11-6-9(13-7(2)3)10(14(15)16)5-8(11)12/h5-7,13H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYVHFHUOZHVFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)NC(C)C)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716668 |
Source
|
Record name | 4-Bromo-5-ethoxy-2-nitro-N-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330750-39-4 |
Source
|
Record name | 4-Bromo-5-ethoxy-N-(1-methylethyl)-2-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-ethoxy-2-nitro-N-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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